3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is typically formed by the cyclization of a suitable precursor such as a hydrazide or an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling with Benzamide Derivative: The final step involves the coupling of the pyrazole-oxadiazole intermediate with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Studies focus on its interaction with biological targets and its potential as a drug candidate.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE: Unique due to its specific functional groups and structure.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Oxadiazole Compounds: Compounds containing the oxadiazole ring but with different functional groups.
Uniqueness
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-METHOXYBENZAMIDE is unique due to its combination of pyrazole, oxadiazole, and benzamide moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H17ClN6O4 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H17ClN6O4/c1-27-13-4-2-3-11(7-13)15(25)19-5-6-20-16(26)17-22-14(23-28-17)10-24-9-12(18)8-21-24/h2-4,7-9H,5-6,10H2,1H3,(H,19,25)(H,20,26) |
InChI Key |
UTGYYPOUDRLOQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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